molecular formula C17H17N3O3 B3073814 3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid CAS No. 1018165-30-4

3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No.: B3073814
CAS No.: 1018165-30-4
M. Wt: 311.33 g/mol
InChI Key: AOUUHCGLVLMLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a pyrazolo[3,4-b]pyridine derivative featuring a benzyl group at position 2, a methyl group at position 4, and a propanoic acid moiety at position 7. The benzyl substituent introduces aromatic bulk, while the methyl group at position 4 and the propanoic acid chain contribute to the molecule’s electronic and solubility properties, respectively.

Properties

IUPAC Name

3-(2-benzyl-4-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-9-15(21)20(8-7-16(22)23)17-14(12)11-19(18-17)10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUUHCGLVLMLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NN(C=C12)CC3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine framework. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural diversity, particularly the presence of both a benzyl group and a propanoic acid moiety, enhances its potential for therapeutic applications.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C17_{17}H17_{17}N3_{3}O3_{3}
Molecular Weight 311.34 g/mol
CAS Number 1018165-30-4

The presence of the 6-oxo group in the pyrazolo framework enhances its reactivity and interaction with biological systems, potentially leading to various pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Compounds within the pyrazolo[3,4-b]pyridine class have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against A172, U87MG, A375, and Panc0504 cell lines with micromolar antiproliferation effects .
  • Antitubercular Activity : In vitro studies have indicated that certain derivatives possess promising antituberculotic activity against Mycobacterium tuberculosis. Structural modifications have been linked to enhanced efficacy .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer therapy .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • A study reported the synthesis and evaluation of various derivatives against Mycobacterium tuberculosis using MABA assays. The results showed that specific substitutions on the pyrazolo framework significantly enhanced antitubercular activity .
  • Another research effort focused on the structure–activity relationship (SAR) of pyrazolo derivatives as TBK1 inhibitors. The findings revealed that specific functional groups at designated positions on the pyrazolo ring could dramatically influence biological activity .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for optimizing its pharmacological properties. Interaction studies often involve:

  • Molecular Docking : This computational technique predicts how the compound binds to specific enzymes or receptors.
  • In Vitro Assays : These laboratory tests assess the compound's efficacy against various pathogens or cancer cell lines.

Comparative Analysis

Here is a comparison of related compounds and their biological activities:

Compound Name Structural Features Biological Activity
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin)Similar pyrazole structureAntiproliferative
6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridineHydroxyphenyl substitutionKinase inhibition
1-Methylpyrazolo[3,4-b]pyridine derivativesMethyl substitution on pyrazoleAnticancer properties

The unique combination of substituents in this compound may confer distinct pharmacological properties not observed in other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(2-benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid and related derivatives:

Compound Name (CAS No.) Position 2 Substituent Position 3 Substituent Position 4 Substituent Molecular Formula Molecular Weight Key Features
Target Compound Benzyl - Methyl C₁₉H₁₇N₃O₃* ~335.36 Aromatic bulk at position 2; potential for π-π interactions
3-[4-(Difluoromethyl)-6-oxo-2-propyl-... (1018126-85-6) Propyl - Difluoromethyl C₁₃H₁₅F₂N₃O₃ 299.27 Fluorine-enhanced electronegativity; improved metabolic stability
3-[4-(Difluoromethyl)-2-isopropyl-3-methyl-... (1018164-30-1) Isopropyl Methyl Difluoromethyl C₁₄H₁₇F₂N₃O₃ 313.31 Branched alkyl at position 2; methyl at position 3 for steric modulation
3-(2-Isopropyl-3,4-dimethyl-6-oxo-... (1018164-02-7) Isopropyl Methyl Methyl C₁₄H₁₉N₃O₃ 277.32 Dual methyl groups (positions 3 and 4); reduced steric hindrance
3-{2-butyl-4-(difluoromethyl)-3-methyl-... (1172505-99-5) Butyl Methyl Difluoromethyl C₁₅H₁₉F₂N₃O₃ 327.33 Longer alkyl chain at position 2; enhanced lipophilicity
Methyl ester derivative (1018126-97-0) Isopropyl - Difluoromethyl C₁₄H₁₇F₂N₃O₃ 313.30 Esterified propanoic acid; improved cell permeability

Structural and Electronic Modifications

  • Position 2 Substituents: The benzyl group in the target compound provides aromaticity, which may enhance binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors). Fluorinated groups (e.g., difluoromethyl at position 4) introduce electronegativity, affecting hydrogen-bonding capacity and metabolic stability. For example, the difluoromethyl group in CAS 1018126-85-6 may enhance resistance to oxidative degradation compared to the target’s methyl group .
  • Difluoromethyl at position 4 (CAS 1018164-30-1) introduces a strong electron-withdrawing effect, which could modulate the electron density of the pyrazolo[3,4-b]pyridine core, influencing reactivity or binding affinity .

Physicochemical Properties

  • Molecular Weight : The target compound (~335.36 g/mol) is heavier than analogs with smaller substituents (e.g., 277.32 g/mol for CAS 1018164-02-7). Increased molecular weight may impact bioavailability, adhering to or exceeding Lipinski’s rule thresholds .
  • Purity : Most compounds in the evidence are reported with ≥95% purity (e.g., CAS 1018164-30-1 ), indicative of rigorous purification protocols such as column chromatography or recrystallization.

Q & A

Q. Methodological Approach :

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reaction conditions for the cyclization step .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.
  • Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or oxidation byproducts) and refine purification protocols (e.g., gradient HPLC) .

Advanced Research: How should researchers resolve contradictions in spectral data or biological activity reports?

Q. Resolution Strategy :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • Biological Replication : Repeat assays under standardized conditions (e.g., fixed cell passage number, serum-free media) to isolate variability.
  • Meta-Analysis : Compare data across published studies (e.g., IC₅₀ values for enzyme inhibition) and assess methodological differences (e.g., assay pH, substrate concentration) .

Advanced Research: What computational methods are suitable for modeling this compound’s interaction with biological targets?

Q. Computational Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases). The pyrazolo-pyridine core’s planar structure favors π-π stacking with aromatic residues.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy/enthalpy contributions. Tools like GROMACS or AMBER are recommended .

Advanced Research: How can the compound’s stability under physiological conditions be evaluated?

Q. Methodology :

  • Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidative agents (H₂O₂). Monitor degradation via HPLC-UV at 254 nm.
  • Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions (e.g., desiccated, −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Reactant of Route 2
3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.